molecular formula C22H34N4O2 B2884627 N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-85-5

N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2884627
CAS RN: 922119-85-5
M. Wt: 386.54
InChI Key: XYMFWQHMYPHWJJ-UHFFFAOYSA-N
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Description

N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.54. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

One significant area of research involving N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is the synthesis of new organic compounds. The compound serves as a building block in the development of various pharmacophoric substituents and has been utilized in reactions leading to the creation of novel molecules with potential pharmacological interest. For instance, studies on the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlight the utility of similar tetrahydroquinolinyl derivatives in generating compounds incorporating pharmacophoric substituents through complex chemical transformations (Kandinska, Kozekov, & Palamareva, 2006). Such research underscores the role of these compounds in expanding the library of molecules with potential therapeutic applications.

Moreover, the compound has been implicated in the study of redox-neutral amine C-H functionalization steps. A variant of the Ugi reaction incorporating this functionalization process demonstrates the compound's versatility in chemical synthesis, offering a pathway to efficiently introduce cyclic aminomethyl groups into organic molecules (Zhu & Seidel, 2016). This research contributes significantly to the broader understanding of C-H activation and functionalization—a crucial area in organic chemistry that facilitates the development of complex molecules with fewer steps and potential environmental benefits.

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-16(2)14-23-21(27)22(28)24-15-20(26-11-4-5-12-26)18-8-9-19-17(13-18)7-6-10-25(19)3/h8-9,13,16,20H,4-7,10-12,14-15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMFWQHMYPHWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.